
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphanylidene group, which is a phosphorus-containing functional group, and a heptan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one typically involves the reaction of a suitable precursor with a phosphine reagent. One common method is the reaction of 3,3-dimethylheptan-2-one with tributylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The phosphanylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphanylidene compounds.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one involves its interaction with molecular targets through the phosphanylidene group. This group can form bonds with various substrates, facilitating different chemical transformations. The pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-1-vinylbicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-
Uniqueness
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one is unique due to the presence of the phosphanylidene group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
52356-90-8 |
|---|---|
Molekularformel |
C21H43OP |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
3,3-dimethyl-1-(tributyl-λ5-phosphanylidene)heptan-2-one |
InChI |
InChI=1S/C21H43OP/c1-7-11-15-21(5,6)20(22)19-23(16-12-8-2,17-13-9-3)18-14-10-4/h19H,7-18H2,1-6H3 |
InChI-Schlüssel |
WQPPAPPXMKRLDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)C(=O)C=P(CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


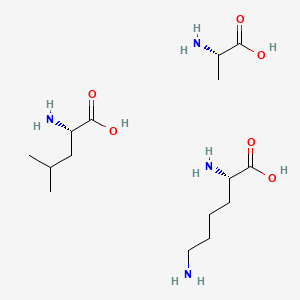

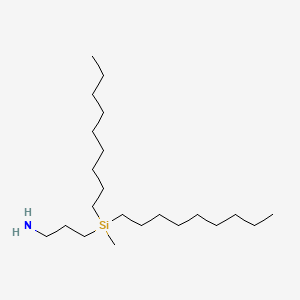
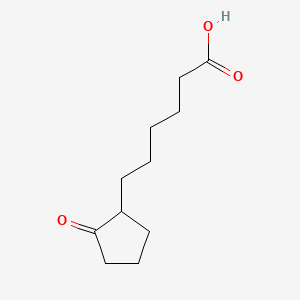


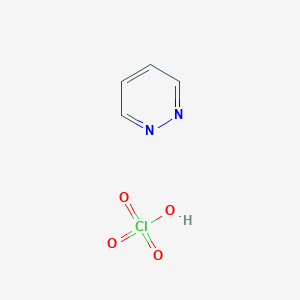
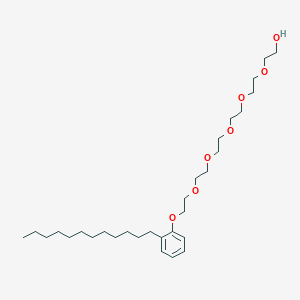
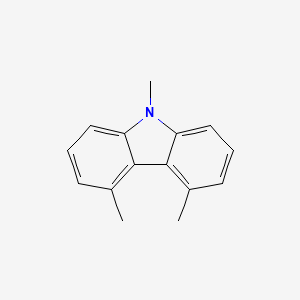


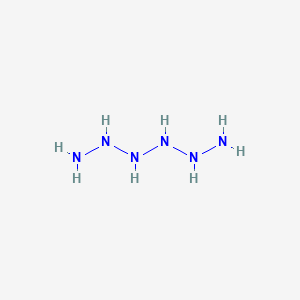
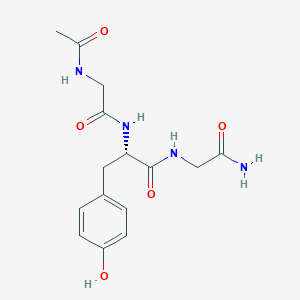
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
